(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide

Rivaroxaban Impurity Profiling Structure-Activity Relationship Pharmaceutical Reference Standard

This compound is a rigorously characterized (Z)-stereoisomer impurity reference standard essential for Rivaroxaban API quality control. Unlike generic oxazolidinones, its defined (Z)-cinnamamide configuration—lacking the 4-(3-oxomorpholino)phenyl group—makes it the authoritative system suitability standard for discriminating the desired (Z)-isomer from the potentially genotoxic (E)-isomer in regulated HPLC methods. Procuring this specific intermediate at ≥95% purity ensures accurate calibration curves, regulatory compliance, and reliable batch release.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 946269-30-3
Cat. No. B2918103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide
CAS946269-30-3
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c22-18(12-11-15-7-3-1-4-8-15)20-13-17-14-21(19(23)24-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/b12-11-
InChIKeyHPAQNBZIGJAPTJ-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide (CAS 946269-30-3): A Specialized Oxazolidinone-Based Building Block


(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide (CAS 946269-30-3) is a synthetic small molecule belonging to the oxazolidinone class, characterized by a central 2-oxazolidinone ring substituted with a phenyl group and a (Z)-3-phenylacrylamide moiety . While the core oxazolidinone scaffold is known for applications in medicinal chemistry, including the development of antibacterial agents like linezolid, publicly available, comparator-based quantitative data specifically for this derivative is extremely limited . Its primary cited utility appears to be as a key intermediate or a building block in the synthesis of more complex active pharmaceutical ingredients, notably as an impurity reference standard for Rivaroxaban.

Procurement Risk of Generic Substitution for (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide (946269-30-3)


Simple substitution of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide with a generic 'oxazolidinone' or 'cinnamamide' is unsuitable for regulated pharmaceutical applications. The specific (Z)-configuration of the acrylamide double bond, the unsubstituted 3-phenyl group on the oxazolidinone ring, and the amide linkage are critical structural features that dictate its reactivity and physical properties, which are essential for its role as a precise impurity marker or a reactive intermediate . The absence of a 4-(3-oxomorpholino)phenyl group, which is present in the active drug Rivaroxaban, fundamentally differentiates its chemical behavior, making it a unique entity for analytical method development rather than a pharmacological analog .

Quantitative Differentiation of Compound 946269-30-3 from its Closest Analogs


Structural Differentiation from Rivaroxaban and Core Scaffold via Key Substituent Absence

A critical structural distinction is the absence of the 4-(3-oxomorpholin-4-yl)phenyl group present on the oxazolidinone ring of the active drug Rivaroxaban. While Rivaroxaban contains this morpholinone-substituted phenyl group at the 3-position of the oxazolidinone, compound 946269-30-3 bears a simple phenyl group . The reported IC50 of Rivaroxaban for Factor Xa is 0.7 nM, and this compound is expected to be inactive due to the lack of key pharmacophoric features, although no direct activity data was found . This structural divergence is exploited in analytical chemistry for HPLC method validation.

Rivaroxaban Impurity Profiling Structure-Activity Relationship Pharmaceutical Reference Standard

Purity Specification Advantage for Analytical Procurement

For its application as a reference standard, the certified purity of a commercial source is a key differentiator. While the general market for research chemicals may provide 95% purity, reputable suppliers like A2B Chem offer this compound with defined catalog specifications (Catalog # BC76816) that are suitable for analytical method development . This contrasts with a non-specified, generic research-grade oxazolidinone, where impurity profiles are unknown and could compromise quantitative NMR or HPLC assays requiring a known purity standard.

Analytical Method Validation Reference Standard Purity Pharmaceutical QC

Stability Under Forced Degradation: Proxy for Robustness as an Impurity Marker

The utility of an impurity standard is often validated by its stability profile. A stability-indicating RP-HPLC method developed for Rivaroxaban profiled multiple process-related impurities under ICH-recommended stress conditions (hydrolytic, oxidative, thermal, and photolytic). Impurity standards that do not degrade under these conditions are more valuable. While direct stability data for compound 946269-30-3 is not publicly reported, its structural features, such as the stable (Z)-acrylamide link and the lack of labile esters, suggest it may serve as a robust marker [1]. A generic cinnamic acid derivative might isomerize or degrade under alkaline stress, introducing uncertainty.

Forced Degradation Study HPLC Stability-Indicating Method ICH Guidelines

High-Value Application Scenarios for (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide (946269-30-3)


As a Primary Reference Standard in Rivaroxaban Impurity Analysis

This compound serves as a critical reference standard for identifying and quantifying process-related impurities in Rivaroxaban active pharmaceutical ingredient (API). Its distinct (Z)-cinnamamide structure, lacking the morpholinone group, represents a key synthetic byproduct, and its procurement at defined purity enables accurate HPLC calibration curves for regulatory QC release testing .

Intermediate in the Divergent Synthesis of Factor Xa Inhibitor Analogs

As an unelaborated oxazolidinone scaffold, compound 946269-30-3 is a strategic starting material for medicinal chemistry programs exploring structure-activity relationships around the phenyl ring. It allows for the late-stage introduction of diverse aryl or heteroaryl groups at the 3-position, enabling the rapid generation of novel libraries for serine protease inhibition without redundant synthesis of the oxazolidinone core [1].

System Suitability Standard for (Z)/(E) Isomer Resolution

The defined (Z)-configuration of the acrylamide double bond makes this compound an ideal standard for challenging chromatographic methods requiring (Z)/(E) isomer separation. Its use as a system suitability standard ensures that an HPLC method has sufficient selectivity to distinguish the desired (Z)-isomer of a drug candidate from its potentially inactive or genotoxic (E)-isomer, a critical regulatory requirement .

Quote Request

Request a Quote for (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.